![molecular formula C15H11N3O2S B2979800 N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide CAS No. 28873-29-2](/img/structure/B2979800.png)
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
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Overview
Description
“N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide” is a chemical compound. It is available in powder form . The compound has a molecular weight of 297.33.
Synthesis Analysis
The compound can be synthesized by the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . This reaction is carried out in water, which is found to be the optimal reaction medium . The reaction conforms to the green chemistry principles, and the yields are nearly quantitative .Molecular Structure Analysis
The molecular structure of “N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide” includes a quinazolinone ring, which is an important class of heterocyclic compounds . The compound was designed and synthesized by substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazolinone ring, respectively .Chemical Reactions Analysis
“N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide” is synthesized by the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . This reaction is carried out in water, which is found to be the optimal reaction medium . The reaction conforms to the green chemistry principles, and the yields are nearly quantitative .Physical And Chemical Properties Analysis
“N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide” is a powder . It has a molecular weight of 297.33. The melting point of the compound is between 170-174 degrees .Scientific Research Applications
Green Chemistry Synthesis
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide: derivatives have been synthesized through reactions that conform to green chemistry principles . The use of water as a reaction medium is highlighted for its safety and non-toxicity, aligning with the goal of reducing hazardous chemical use. This approach not only improves the methodology of preparing chemical compounds but also emphasizes the importance of environmentally friendly solvents in organic transformations.
Antimicrobial Activities
Derivatives of N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide have been explored for their antimicrobial properties . The synthesis of these compounds involves reactions with chloroacetylchloride in DMF, leading to structures that have been established by spectral studies. Their potential in combating microbial infections makes them valuable in the development of new antibiotics.
Antioxidant Properties
The antioxidant capabilities of N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide derivatives are significant for scientific research . Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases. The phosphomolybdenum test is a common assay used to evaluate the total antioxidant capacity of these compounds.
Biological Activity Building Blocks
These compounds serve as important building blocks in the design of biologically active molecules . Their role in the synthesis of heterocycles, which are crucial in medicinal chemistry, underscores their versatility and importance in drug discovery and development.
Privileged Structure in Medicinal Chemistry
The structure of N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is considered privileged in medicinal chemistry due to its ability to bind to multiple targets with high affinity . This characteristic makes it an excellent scaffold for the development of new therapeutic agents.
Combinatorial Chemistry Libraries
These compounds are utilized in combinatorial chemistry to create libraries of rhodanine derivatives . Such libraries are valuable for high-throughput screening in drug discovery, allowing researchers to quickly identify compounds with desired biological activities.
Safety and Hazards
The safety information for “N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-13(10-6-2-1-3-7-10)17-18-14(20)11-8-4-5-9-12(11)16-15(18)21/h1-9H,(H,16,21)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEHRZUWGVSUKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
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